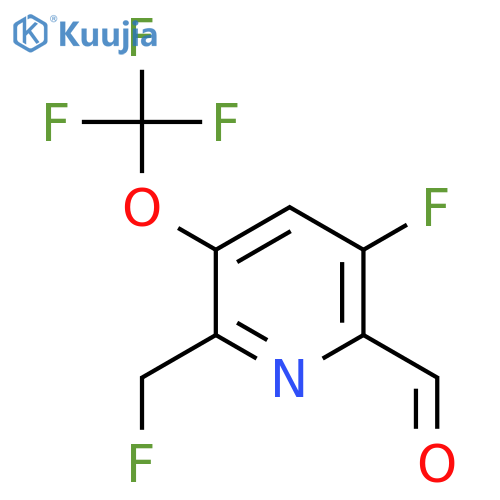Cas no 1804764-70-2 (5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde)

1804764-70-2 structure
商品名:5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
CAS番号:1804764-70-2
MF:C8H4F5NO2
メガワット:241.114879608154
CID:4828819
5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde
-
- インチ: 1S/C8H4F5NO2/c9-2-5-7(16-8(11,12)13)1-4(10)6(3-15)14-5/h1,3H,2H2
- InChIKey: SZKNQKSGYSJYCW-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C=O)N=C(CF)C(=C1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 247
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 39.2
5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099546-1g |
5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde |
1804764-70-2 | 97% | 1g |
1,475.10 USD | 2021-06-01 |
5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
1804764-70-2 (5-Fluoro-2-(fluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxaldehyde) 関連製品
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
